Isoxazole Regiochemistry Dictates PD-1/PD-L1 Inhibitory Potency: Class-Level SAR Comparison
The isoxazole-4-yl substitution pattern in N-(isoxazol-4-yl)-[1,1'-biphenyl]-4-carboxamide is a critical determinant of PD-1/PD-L1 inhibitory activity. The Zhu et al. (2022) SAR study on a panel of isoxazole-containing biphenyl derivatives demonstrated that the ring-closure strategy incorporating a 3-cyanobenzyl group on the isoxazole scaffold yielded an IC50 of 23.0 nM for the most potent congener (compound II-12). While the exact IC50 of N-(isoxazol-4-yl)-[1,1'-biphenyl]-4-carboxamide has not been reported in the peer-reviewed public literature, the class-level SAR indicates that 4-substituted isoxazoles exhibit superior potency compared to 3- or 5-substituted isomers due to optimal vectoring of the biphenyl moiety into the PD-L1 hydrophobic groove. For procurement decisions, this implies that selecting an isoxazole-3-yl or isoxazole-5-yl regioisomer without confirmatory activity data may result in a 10-fold or greater loss in potency. [1]
| Evidence Dimension | PD-1/PD-L1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed in primary literature; expected to be within nanomolar range based on class-level SAR [1] |
| Comparator Or Baseline | Isoxazole-3-yl and isoxazole-5-yl analogs in the same series: IC50 values range from >100 nM to >1,000 nM [1] |
| Quantified Difference | Regioisomeric shift from 4-yl to 3-yl or 5-yl can reduce potency by >10-fold [1] |
| Conditions | HTRF assay measuring inhibition of human PD-1/PD-L1 protein–protein interaction in vitro [1] |
Why This Matters
Confirms that the isoxazole-4-yl connectivity is not interchangeable; procurement of a different regioisomer would likely yield a substantially less active compound, undermining experimental reproducibility.
- [1] Zhu P, Zhang J, Yang Y, Wang L, Zhou J, Zhang H. Design, synthesis and biological evaluation of isoxazole-containing biphenyl derivatives as small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 immune checkpoint. Mol Divers. 2022;26(1):245-264. doi:10.1007/s11030-021-10208-4. View Source
